

(2-Methyloxiran-2-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474

[Get Quote](#)

An In-depth Technical Guide to (2-Methyloxiran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a bifunctional organic compound containing both a primary alcohol and a trisubstituted epoxide ring, serves as a versatile building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of **(2-Methyloxiran-2-yl)methanol**. It includes a proposed synthetic protocol, detailed spectral analysis, and a summary of its key physicochemical properties to support its application in research and development.

Chemical Structure and Properties

(2-Methyloxiran-2-yl)methanol, also known as 2-methyl-2,3-epoxy-1-propanol, possesses a compact and reactive structure. The presence of a hydroxyl group and a strained three-membered epoxide ring dictates its chemical behavior, allowing for nucleophilic attack at the epoxide carbons and reactions typical of primary alcohols.

Table 1: General and Physicochemical Properties of **(2-Methyloxiran-2-yl)methanol**

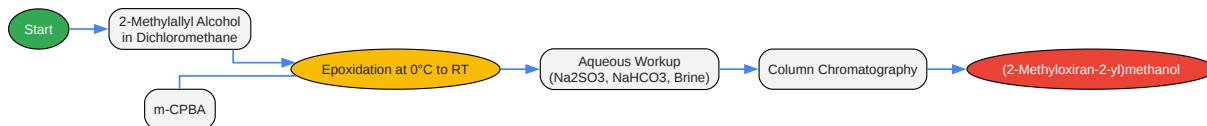
Property	Value	Source
IUPAC Name	(2-Methyloxiran-2-yl)methanol	[PubChem] [1]
Synonyms	2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol	[PubChem] [1]
CAS Number	872-30-0	[PubChem] [1]
Molecular Formula	C ₄ H ₈ O ₂	[PubChem] [1]
Molecular Weight	88.11 g/mol	[PubChem] [1]
Appearance	Colorless liquid (predicted)	
Boiling Point	141.8 °C	[ECHEMI] [2]
Density	1.084 g/cm ³	[ECHEMI] [2]
Flash Point	62.8 °C	[ECHEMI] [2]
pKa (predicted)	14.44 ± 0.10	[Guidechem]
XLogP3	-0.6	[PubChem] [1]
Topological Polar Surface Area	32.8 Å ²	[PubChem] [1]
Hydrogen Bond Donor Count	1	[ChemScene] [3]
Hydrogen Bond Acceptor Count	2	[ChemScene] [3]
Rotatable Bond Count	1	[ChemScene] [3]

Synthesis

A common and effective method for the synthesis of **(2-Methyloxiran-2-yl)methanol** is the epoxidation of 2-methylallyl alcohol. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Proposed Experimental Protocol: Epoxidation of 2-Methylallyl Alcohol

Materials:


- 2-Methylallyl alcohol
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylallyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **(2-Methyloxiran-2-yl)methanol**.

Figure 1: Synthesis Workflow of **(2-Methyloxiran-2-yl)methanol**

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **(2-Methyloxiran-2-yl)methanol**.

Spectral Data and Analysis

The structural characterization of **(2-Methyloxiran-2-yl)methanol** is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Spectral Data for **(2-Methyloxiran-2-yl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.35	s	3H	$-\text{CH}_3$
~2.55	d, $J \approx 4.5$ Hz	1H	Oxirane $-\text{CH}_2$
~2.75	d, $J \approx 4.5$ Hz	1H	Oxirane $-\text{CH}_2$
~3.50	d, $J \approx 12.0$ Hz	1H	$-\text{CH}_2\text{OH}$
~3.70	d, $J \approx 12.0$ Hz	1H	$-\text{CH}_2\text{OH}$
~2.0-3.0	br s	1H	$-\text{OH}$

Table 3: Predicted ^{13}C NMR Spectral Data for **(2-Methyloxiran-2-yl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~19	$-\text{CH}_3$
~53	Oxirane $-\text{CH}_2$
~58	Quaternary Oxirane C
~65	$-\text{CH}_2\text{OH}$

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for **(2-Methyloxiran-2-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (alcohol)
3050-2950	Medium	C-H stretch (sp ³ C-H)
~3000	Weak	C-H stretch (epoxide C-H)
1250	Strong	C-O stretch (epoxide, asymmetric ring stretch)
1050	Strong	C-O stretch (primary alcohol)
950-810	Medium	C-O stretch (epoxide, symmetric ring stretch)

Mass Spectrometry (MS)

The mass spectrum of **(2-Methyloxiran-2-yl)methanol** obtained by electron ionization (EI) would be expected to show fragmentation patterns characteristic of a primary alcohol and an epoxide.

Table 5: Major Mass Spectral Peaks for **(2-Methyloxiran-2-yl)methanol**

m/z	Relative Intensity	Proposed Fragment
88	Low	[M] ⁺ (Molecular Ion)
58	High	[M - CH ₂ O] ⁺
57	High	[M - CH ₂ OH] ⁺
31	High	[CH ₂ OH] ⁺

Safety Information

(2-Methyloxiran-2-yl)methanol is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.^[1] It is also suspected of causing skin and eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(2-Methyloxiran-2-yl)methanol is a valuable and versatile chemical intermediate. This guide provides essential technical information, including its chemical properties, a proposed synthetic route, and detailed spectral data, to facilitate its use in synthetic organic chemistry. The provided data and protocols are intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [(2-Methyloxiran-2-yl)methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345474#2-methyloxiran-2-yl-methanol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com